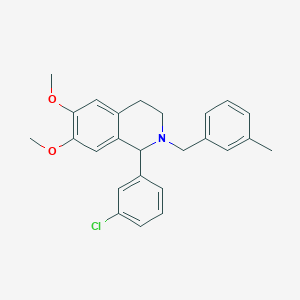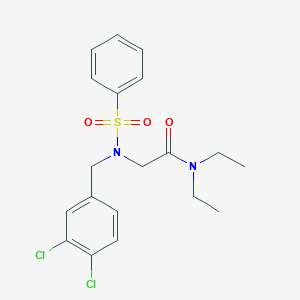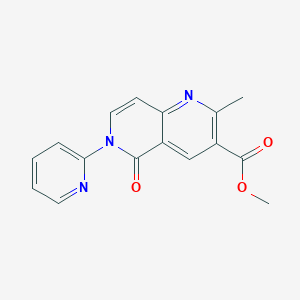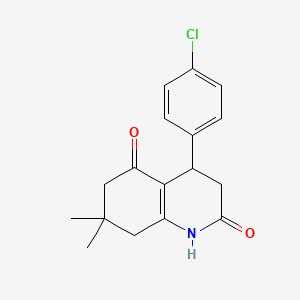![molecular formula C16H24N2O3 B5147385 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol, also known as propofol, is a widely used anesthetic agent in clinical settings. It was first synthesized in 1977 by Dr. John B. Glen and his team at ICI Pharmaceuticals (now AstraZeneca) in the UK. Since then, propofol has become one of the most commonly used anesthetic agents due to its rapid onset and short duration of action.
Mécanisme D'action
Propofol acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. Propofol enhances the activity of the GABA-A receptor by increasing the opening of the channel, leading to hyperpolarization of the neuron and decreased excitability. This results in a state of unconsciousness and amnesia.
Biochemical and Physiological Effects
In addition to its effects on the GABA-A receptor, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol also has other biochemical and physiological effects. It has been shown to decrease cerebral blood flow and metabolic rate, which may contribute to its anesthetic properties. Propofol also has anti-inflammatory effects and has been shown to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Propofol has several advantages for use in scientific research. It has a rapid onset and short duration of action, which allows for precise control of the level of anesthesia. It also has a wide safety margin and is relatively easy to administer. However, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol has some limitations in laboratory experiments. It can be difficult to maintain a consistent level of anesthesia, and there may be individual differences in response to the drug.
Orientations Futures
There are several areas of future research for 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol. One area is the development of new formulations and delivery methods to improve the precision and safety of anesthesia. Another area is the study of the long-term effects of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol on cognitive function and brain health. Finally, there is ongoing research into the mechanisms of anesthesia and consciousness, which may lead to the development of new anesthetic agents with improved safety and efficacy.
Conclusion
In conclusion, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol is a widely used anesthetic agent with a complex mechanism of action. It has several advantages for use in scientific research, but also has some limitations. Ongoing research into the effects of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol on the brain and the mechanisms of anesthesia may lead to new insights and improved anesthetic agents in the future.
Méthodes De Synthèse
The synthesis of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol involves the reaction of 2,6-diisopropylphenol with propylene oxide to form 2,6-diisopropyl-1,4-dioxane-2,5-dione. This intermediate is then reacted with 4-(4-hydroxyphenyl)-1-piperazineethanol to form 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol. The overall synthesis is shown below:
Applications De Recherche Scientifique
Propofol has been extensively studied for its anesthetic properties in clinical settings. However, it has also been used in scientific research for its effects on the central nervous system. Propofol is known to induce a state of unconsciousness by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This makes it a useful tool for studying the mechanisms of anesthesia and consciousness.
Propriétés
IUPAC Name |
1-[4-[1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(17-6-8-18(9-7-17)13(2)19)10-14-4-5-15(20)16(11-14)21-3/h4-5,11-12,20H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCOKEKNDPCQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)


![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)

![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)
![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)


